1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.: 832741-07-8
VCID: VC8298040
InChI: InChI=1S/C9H8Cl2N4/c10-7-2-1-6(3-8(7)11)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)
SMILES: C1=CC(=C(C=C1CN2C=NC(=N2)N)Cl)Cl
Molecular Formula: C9H8Cl2N4
Molecular Weight: 243.09 g/mol

1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine

CAS No.: 832741-07-8

Cat. No.: VC8298040

Molecular Formula: C9H8Cl2N4

Molecular Weight: 243.09 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine - 832741-07-8

Specification

CAS No. 832741-07-8
Molecular Formula C9H8Cl2N4
Molecular Weight 243.09 g/mol
IUPAC Name 1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C9H8Cl2N4/c10-7-2-1-6(3-8(7)11)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)
Standard InChI Key LKKVVLCJEWGQJO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CN2C=NC(=N2)N)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1CN2C=NC(=N2)N)Cl)Cl

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Nomenclature

1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine (IUPAC name: 1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine) is a nitrogen- and chlorine-containing heterocyclic compound. Its molecular formula is C₉H₈Cl₂N₄, with a molecular weight of 243.09 g/mol . The structure consists of a 1,2,4-triazole core substituted at the N1 position with a 3,4-dichlorobenzyl group and at the C3 position with an amine group (Figure 1).

Key Structural Features:

  • Triazole ring: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.

  • 3,4-Dichlorobenzyl substituent: A benzyl group with chlorine atoms at the 3 and 4 positions of the aromatic ring.

  • C3 amine group: A primary amine (-NH₂) at the third position of the triazole ring.

Spectroscopic and Computational Data

While experimental spectral data for this specific compound are not explicitly reported, analogs such as 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine ( ) provide reference points:

  • IR spectroscopy: Expected peaks for N-H stretching (3300–3500 cm⁻¹), C-Cl stretching (750–550 cm⁻¹), and triazole ring vibrations (1500–1600 cm⁻¹) .

  • ¹H NMR: Signals for benzyl methylene protons (δ ~4.5–5.0 ppm), aromatic protons (δ ~7.0–7.8 ppm), and amine protons (δ ~5.5–6.5 ppm) .

  • SMILES notation: ClC1=CC(=C(C=C1)Cl)CN2C=NC(=N2)N .

Synthetic Pathways and Reaction Mechanisms

General Synthesis Strategies

The synthesis of 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine can be inferred from methodologies used for analogous triazole derivatives . Two primary routes are proposed:

Route 1: Cyclization of Thiosemicarbazide Derivatives

  • Formation of thiosemicarbazide intermediate:

    • Reaction of 3,4-dichlorobenzyl chloride with thiosemicarbazide in ethanol yields 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide .

  • Cyclization to triazolethione:

    • Treatment with formic acid induces cyclization, forming 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol .

  • Amination:

    • Substitution of the thiol group (-SH) with an amine (-NH₂) via nucleophilic displacement or reduction.

Route 2: Hydrazine-Mediated Cyclization

  • Hydrazinolysis of ester precursors:

    • Ethyl 2-(3,4-dichlorobenzyl)acetate reacts with hydrazine hydrate to form the corresponding hydrazide .

  • Reaction with isothiocyanate:

    • Condensation with phenyl isothiocyanate generates a thiosemicarbazide intermediate .

  • Alkaline cyclization:

    • Treatment with sodium hydroxide promotes cyclization to the triazole-3-amine .

Optimization and Yield Considerations

  • Solvent systems: Ethanol or dimethylformamide (DMF) are preferred for cyclization steps .

  • Catalysts: Sulfamic acid or triethylamine enhances reaction efficiency .

  • Yields: Analogous syntheses report yields of 52–91% for triazolethiones, suggesting comparable efficiency for the amine derivative after optimization .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

  • Solubility: Expected to be moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and poorly soluble in water due to the hydrophobic benzyl group .

  • logP (octanol/water): Estimated at ~2.5–3.0, indicating moderate lipophilicity .

Thermal and Chemical Stability

  • Melting point: Analogous compounds exhibit melting points of 180–190°C .

  • Degradation: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the triazole-amine bond .

Applications in Medicinal Chemistry and Drug Development

Lead Optimization Strategies

  • Structure-activity relationship (SAR):

    • The 3,4-dichlorobenzyl group enhances binding to hydrophobic pockets in target enzymes .

    • The C3 amine group facilitates hydrogen bonding with active-site residues .

Prodrug Design

  • Amide prodrugs: Esterification of the amine group improves oral bioavailability .

Future Perspectives and Research Directions

Target Identification and Validation

  • Proteomic studies: Identification of protein targets (e.g., kinases, GPCRs) via affinity chromatography .

Formulation Development

  • Nanoparticle delivery: Encapsulation in PLGA nanoparticles to enhance solubility and target specificity .

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